molecular formula C18H20Cl2N2O3S B296408 1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine

1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B296408
M. Wt: 415.3 g/mol
InChI Key: FFZOPGYIMIHFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of piperazine derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and has been studied as a potential anticancer agent. It has also been found to modulate the activity of certain neurotransmitters in the brain, which could potentially lead to its use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine is its potential use as an anticancer agent. It has been shown to exhibit significant activity against cancer cells and has been studied extensively for this purpose. However, one of the limitations of this compound is its toxicity, which could potentially limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine. One potential direction is the further study of its potential use as an anticancer agent. This could involve the development of new derivatives of this compound with improved activity and reduced toxicity. Another potential direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This could involve the development of new derivatives of this compound with improved activity and reduced toxicity. Finally, the study of the mechanism of action of this compound could also be an important future direction, as this could lead to the development of new drugs with similar activity.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-benzylpiperazine with 2,3-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product in good yield.

Scientific Research Applications

1-Benzyl-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant activity against cancer cells and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H20Cl2N2O3S

Molecular Weight

415.3 g/mol

IUPAC Name

1-benzyl-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H20Cl2N2O3S/c1-25-15-7-8-16(18(20)17(15)19)26(23,24)22-11-9-21(10-12-22)13-14-5-3-2-4-6-14/h2-8H,9-13H2,1H3

InChI Key

FFZOPGYIMIHFIC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.